Dimethrin
Overview
Description
Dimethrin is a pyrethroid insecticide . Its IUPAC name is (2,4-dimethylphenyl)methyl (1 Ξ ,3 Ξ )-2,2-dimethyl-3- (2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate . It is used for its insecticidal properties .
Synthesis Analysis
The synthesis of pyrethroids, such as Dimethrin, involves extensive structural modifications . The first successful modification achieved was allethrin synthesis, in which one vinyl group was removed from the unstable diene structure . Allethrin exhibited knockdown activity comparable to that of pyrethrin I .Molecular Structure Analysis
Dimethrin has a molecular formula of C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da . The structure of Dimethrin includes a cyclopropane carboxylate group .Physical And Chemical Properties Analysis
Dimethrin has a density of 1.0±0.1 g/cm3, a boiling point of 363.9±31.0 °C at 760 mmHg, and a flash point of 167.8±12.4 °C . It has a molar refractivity of 88.5±0.3 cm3 and a polar surface area of 26 Å2 .Scientific Research Applications
Dimethoate's Impact on Steroidogenesis
Dimethoate, an organophosphate insecticide, has been studied for its ability to disrupt reproductive functions by reducing serum testosterone levels. It directly inhibits steroidogenesis in Leydig cells, crucial for male reproductive function, by blocking transcription of the steroidogenic acute regulatory (StAR) gene. This gene mediates a critical step in steroidogenesis, indicating that Dimethoate may impair reproductive health by targeting StAR and affecting the transfer of cholesterol within mitochondria (Walsh, Webster, & Stocco, 2000).
Insecticide Metabolism and Environmental Persistence
Research into the metabolic fate of insecticides like Dimethrin (also referred to in studies as closely related compounds) reveals the process of deesterification in organisms, yielding chrysanthemumic acid and respective alcohols. This metabolic pathway suggests the environmental and biological processing of these insecticides, potentially informing safe usage and degradation strategies to mitigate their impact on non-target organisms and ecosystems (Masri, Jones, Lundin, Bailey, & DeEds, 1964).
Dimethoate's Effects on Antioxidant Status
Studies have also examined the subchronic exposure of rats to Dimethoate, focusing on its impact on the antioxidant status of vital organs like the liver and brain. The research found oxidative stress induction, evidenced by altered activities of antioxidant enzymes and increased lipid peroxidation. This suggests potential health risks associated with prolonged exposure to Dimethoate due to its capacity to generate oxidative stress and damage to biological tissues (Sharma, Bashir, Irshad, Nag, & Dogra, 2005).
Immunotoxicological Concerns
Dimethoate exposure has been linked to altered immune responses in aquatic organisms, with studies indicating potential ameliorative effects of dietary ascorbic acid against its toxicity. This research provides insights into the mechanisms through which pesticides like Dimethoate can affect non-target organisms, pointing to the broader environmental and ecological implications of pesticide use (Narra, 2017).
Neuroinflammatory and Proinflammatory Status
Further research on Dimethoate has shown its ability to induce a proinflammatory status and enhance neuroinflammatory responses in mammals. This was observed in the hippocampus and striatum under both basal conditions and after immune challenges, suggesting that even low doses of Dimethoate could cause significant changes in brain inflammation and potentially contribute to neurological disorders (Astiz, Diz-Chaves, & Garcia-Segura, 2013).
Mechanism of Action
Target of Action
Dimethrin, also known as Deltamethrin, is a pyrethroid ester insecticide . Its primary targets are insects, particularly mosquitoes and bed bugs . It plays a key role in controlling malaria vectors and is used in the manufacture of long-lasting insecticidal mosquito nets .
Mode of Action
Dimethrin is effective against insects via ingestion and direct contact . It interferes with the normal production and conduction of nerve signals in the nervous system of the insects . Specifically, pyrethroids like Dimethrin act on nerve membranes by delaying the closing of the activation gate for the sodium ion channel .
Biochemical Pathways
It is known that pyrethroids interfere with the normal functioning of the nervous system in insects, leading to paralysis and death
Pharmacokinetics
Dimethrin is considered to have low aqueous solubility and low volatility .
Result of Action
The molecular and cellular effects of Dimethrin’s action result in the paralysis and death of the targeted insects . It is toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it is still neurotoxic . It is an allergen and causes asthma in some people .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethrin. For instance, its toxicity to aquatic life suggests that its presence in water bodies could have significant ecological impacts . Furthermore, resistance to Dimethrin has seen a widespread increase, particularly in mosquitoes and bed bugs , indicating that evolutionary pressures in the environment can influence its efficacy. More research is needed to understand how other environmental factors might influence the action of Dimethrin.
Safety and Hazards
properties
IUPAC Name |
(2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)9-16-17(19(16,5)6)18(20)21-11-15-8-7-13(3)10-14(15)4/h7-10,16-17H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKBSDJERHDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2C(C2(C)C)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040305 | |
Record name | Dimethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [Hawley] | |
Record name | Dimethrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4927 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
175 °C @ 3.8 mm Hg | |
Record name | DIMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene chloride., Insoluble in water. | |
Record name | DIMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.986 @ 20 °C | |
Record name | DIMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000172 [mmHg] | |
Record name | Dimethrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4927 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethrin | |
Color/Form |
Amber liquid | |
CAS RN |
70-38-2 | |
Record name | Dimethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethrin [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRP5SEK6S1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.